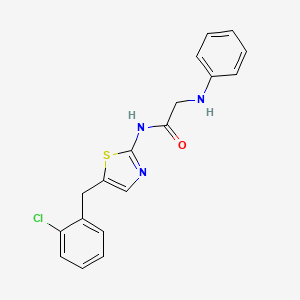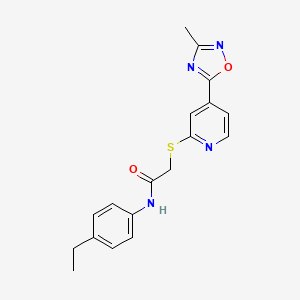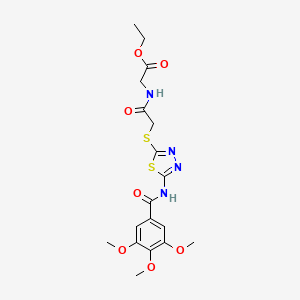
2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a synthetic compound with potential implications in various fields of research and industry. It is a type of benzamide compound, which are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of “this compound” is C18H18N2O4. The molecular weight is 326.352.Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Applications De Recherche Scientifique
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) explored the development of sigma-2 receptor probes, focusing on the binding of radiolabeled benzamide analogues to sigma-2 receptors. Their findings suggest the potential of such compounds in studying sigma-2 receptors in vitro, which is crucial for understanding various neurological and psychiatric conditions (Xu et al., 2005).
Heterocyclic Compound Synthesis
Abdallah et al. (2009) reported on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This research is significant for the development of novel compounds with potential pharmaceutical applications (Abdallah, Hassaneen, & Abdelhadi, 2009).
Cobalt-Promoted Dimerization
Grigorjeva and Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This method is noteworthy for its compatibility with various functional groups and potential applications in synthetic chemistry (Grigorjeva & Daugulis, 2015).
Development of PET Radiotracers
Abate et al. (2011) focused on creating hybrid structures between sigma-2 receptor ligands for tumor diagnosis, emphasizing their potential as PET tracers. This research contributes to the development of diagnostic tools for cancer (Abate et al., 2011).
Pummerer-Type Cyclization
Saitoh et al. (2001) achieved the synthesis of certain tetrahydroisoquinoline derivatives through Pummerer-type cyclization. Their work provides insights into novel synthetic routes in organic chemistry (Saitoh et al., 2001).
Binding σ1 and σ2 Receptors
Fan, Lever, and Lever (2011) synthesized and evaluated the effects of structural modification in aminobutyl-benzamides on binding σ1 and σ2 receptors. This research has implications for developing new therapeutics targeting these receptors (Fan, Lever, & Lever, 2011).
Synthesis of Tetrahydroprotoberberines
Blank and Opatz (2011) described the synthesis of various alkaloids using tetrahydroisoquinoline derivatives. Their methodology offers new avenues for alkaloid synthesis, relevant in medicinal chemistry (Blank & Opatz, 2011).
Imaging Solid Tumors with PET
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. This work is significant for its potential in cancer diagnosis and monitoring (Tu et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-5-3-4-13(17(15)24-2)18(22)19-12-7-8-14-11(10-12)6-9-16(21)20-14/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOYOUNGYVBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
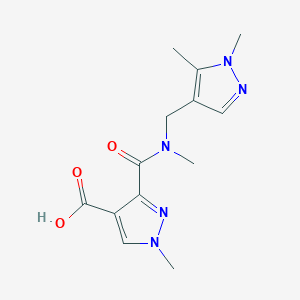
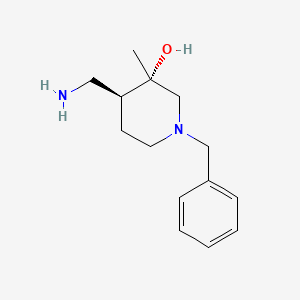
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)
![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
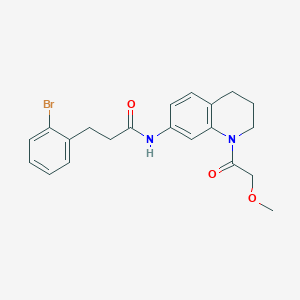
![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)
